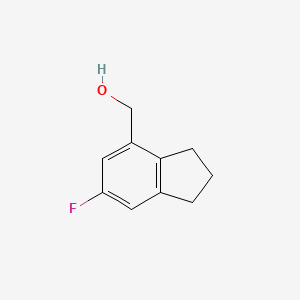
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound with the molecular formula C10H11FO. It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 4th position of the indene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 6th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the double bond in the indene ring to form the dihydroindene structure. This step can be performed using hydrogenation with a palladium catalyst.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (6-fluoro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-fluoro-2,3-dihydro-1H-inden-4-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(6-fluoro-2,3-dihydro-1H-inden-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
InChI-Schlüssel |
MYWRWPBIEKQNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


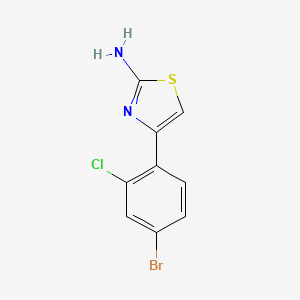
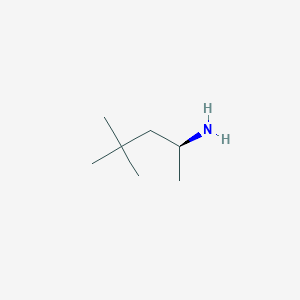
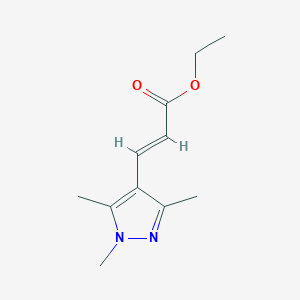
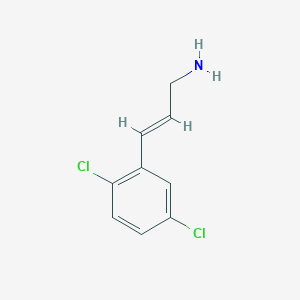
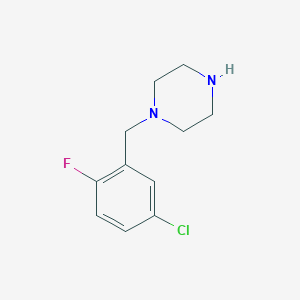
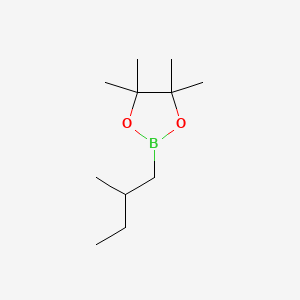

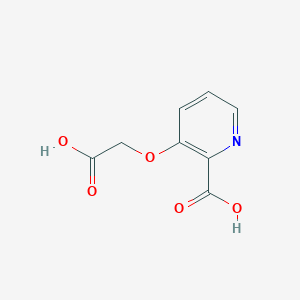


![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
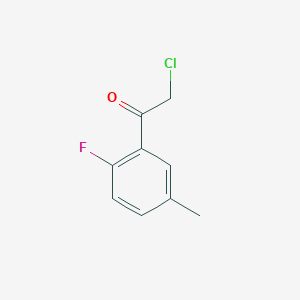
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

